Psma-DA1 -

Psma-DA1

Catalog Number: EVT-14039880
CAS Number:
Molecular Formula: C50H76IN9O20
Molecular Weight: 1250.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Psma-DA1 is a novel compound designed as a radioligand targeting the prostate-specific membrane antigen (PSMA), which is significantly overexpressed in prostate cancer cells compared to healthy tissues. The compound has been evaluated for its potential in radiotheranostics, particularly using radionuclides such as indium-111, yttrium-90, and actinium-225. Its design incorporates an iodophenylbutyric acid derivative to enhance tumor retention and binding affinity, making it a promising candidate for targeted therapy in metastatic castration-resistant prostate cancer .

Source and Classification

Psma-DA1 is classified under the category of PSMA-targeting radioligands, which are utilized for both diagnostic imaging and therapeutic applications in oncology. The development of this compound stems from ongoing research in molecular imaging and targeted therapies aimed at improving treatment outcomes for prostate cancer patients. Its synthesis and characterization have been documented in various scientific studies, highlighting its potential effectiveness in clinical settings .

Synthesis Analysis

Methods

The synthesis of Psma-DA1 involves a combination of solid-phase and solution-phase strategies. Initially, key precursors are synthesized and then conjugated to form the final product. The process typically includes the following steps:

  1. Solid-Phase Synthesis: The initial peptide sequences are assembled on a solid support, allowing for controlled addition of amino acids.
  2. Solution-Phase Modifications: Subsequent modifications are made in solution to incorporate the iodophenylbutyric acid moiety.
  3. Purification: The final product is purified using reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological evaluations.

Technical details regarding the synthesis include specific reaction conditions such as temperature and pH adjustments during various stages of the process .

Molecular Structure Analysis

Structure and Data

The molecular structure of Psma-DA1 features a straight-chain configuration with an iodophenylbutyric acid component that serves as an albumin binder, enhancing its pharmacokinetic properties. The compound's molecular formula includes carbon, hydrogen, nitrogen, and oxygen atoms arranged to facilitate strong binding to PSMA.

Key structural data include:

  • Molecular Weight: Approximately 1031.474 g/mol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure through chemical shift analysis.
  • Mass Spectrometry: Employed to verify the molecular weight and purity of the synthesized compound .
Chemical Reactions Analysis

Reactions and Technical Details

Psma-DA1 undergoes several key chemical reactions during its application as a radioligand:

  1. Radiolabeling: The compound can be labeled with various radionuclides (e.g., indium-111, yttrium-90, actinium-225) through coordination chemistry. For instance, indium labeling is performed by mixing the ligand with indium chloride at elevated temperatures.
  2. Stability Studies: Post-labeling stability is assessed using techniques like thin-layer chromatography to ensure that the labeled compound remains intact during biological evaluations.

These reactions are crucial for evaluating the efficacy and safety of Psma-DA1 in clinical applications .

Mechanism of Action

Process and Data

The mechanism of action for Psma-DA1 involves its selective binding to PSMA on prostate cancer cells. Upon administration:

  1. Binding Affinity: Psma-DA1 binds to the active site of PSMA, which leads to internalization by cancer cells.
  2. Radiation Delivery: Once internalized, the radiolabeled compound delivers localized radiation that induces cellular damage specifically within tumor tissues while sparing healthy cells.

Data from preclinical studies indicate that Psma-DA1 demonstrates significantly higher tumor uptake compared to non-albumin-conjugated counterparts, enhancing its therapeutic potential .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Psma-DA1 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in polar solvents, which is essential for its bioavailability.
  • Lipophilicity: Measured using shake-flask methods, indicating favorable distribution characteristics within biological systems.
  • Stability: Evaluated under physiological conditions to determine its shelf-life and effectiveness post-synthesis.

Relevant data include log D values indicating its distribution between aqueous and lipid phases, which influence its pharmacokinetics .

Applications

Scientific Uses

Psma-DA1 has significant applications in both diagnostic imaging and therapeutic interventions for prostate cancer:

  1. Diagnostic Imaging: Utilized in single-photon emission computed tomography (SPECT) imaging to visualize tumor locations based on PSMA expression.
  2. Therapeutic Radiotheranostics: Administered as a treatment option where it combines diagnostic imaging capabilities with targeted radiation therapy.

The ongoing research into Psma-DA1 aims to optimize its use in clinical settings, potentially leading to improved outcomes for patients with advanced prostate cancer .

Introduction to PSMA-Targeted Radiotheranostics in Prostate Cancer

Prostate-Specific Membrane Antigen (PSMA): Biological Role and Oncological Significance

Prostate-specific membrane antigen (PSMA), also termed folate hydrolase 1 (FOLH1) or glutamate carboxypeptidase II (GCPII), is a type II transmembrane glycoprotein overexpressed in >90% of prostate adenocarcinoma cells. Its expression correlates strongly with tumor aggressiveness, androgen independence, and metastatic potential [3] [8]. Structurally, PSMA contains a 707-amino acid extracellular domain, a 25-amino acid transmembrane segment, and an 18-amino acid intracellular tail. The extracellular domain houses a binuclear zinc site that functions as a protease, hydrolyzing substrates like N-acetyl-aspartyl-glutamate (NAAG) into glutamate and N-acetyl aspartate. This enzymatic activity fuels tumor progression through two mechanisms:

  • Glutamate-dependent signaling: Liberated glutamate activates metabotropic receptors, triggering phospholipase C pathways that promote proliferation and invasion [3] [7].
  • Folate metabolism: PSMA enhances folate uptake in cancer cells, supporting DNA synthesis and cellular replication [3].

PSMA expression increases 100–1000-fold in prostate cancer compared to benign tissue, with further upregulation in metastatic castration-resistant prostate cancer (mCRPC) [1] [8]. While low-level expression occurs in non-prostatic tissues (e.g., renal tubules, salivary glands, neural ganglia), its density in prostate malignancies makes it an ideal theranostic target [5] [8].

Table 1: PSMA Expression Across Biological Tissues

Tissue TypePSMA Expression LevelFunctional Role
Prostate AdenocarcinomaHigh (↑ 100–1000x benign)Promotes folate uptake, glutamate signaling
Renal Proximal TubulesModerateFolate reabsorption
Salivary GlandsLowUncertain; possible glutamate regulation
Neural GangliaLowNAAG hydrolysis for neurotransmission
Tumor Neovasculature*VariableAngiogenesis support via laminin proteolysis

*Renal, colon, bladder carcinomas [3] [8]

Evolution of PSMA-Targeted Agents: From Diagnostic Imaging to Therapeutic Applications

The development of PSMA-targeted agents has progressed through three generations:

  • Antibody-Based Agents (2000s): Early monoclonal antibodies (e.g., 7E11, J591) targeted intracellular epitopes of PSMA. While specific, their large size (~150 kDa) caused slow tumor penetration and prolonged blood circulation, increasing bone marrow exposure. Diagnostic imaging with 111In-capromab pendetide showed suboptimal sensitivity due to internal epitope binding [4] [5].

  • Small-Molecule Inhibitors (2010s): X-ray crystallography revealed PSMA’s glutamate-binding site, enabling urea-based low-molecular-weight inhibitors (<1 kDa). Key advances included:

  • PSMA-11: First clinically adopted ⁶⁸Ga PET tracer for high-contrast imaging [4] [8].
  • PSMA-617: DOTA-conjugated ligand enabling ¹⁷⁷Lu/²²⁵Ac therapy. Pivotal trials (VISION, TheraP) established ¹⁷⁷Lu-PSMA-617 as standard care for mCRPC, improving median overall survival to 15.3 months vs. 11.3 months for controls [5] [10].Limitations included suboptimal tumor retention (24–48 hours) and variable interpatient response linked to heterogeneous PSMA expression [1] [7].
  • Albumin-Binder Conjugates (2020s): To enhance pharmacokinetics, 4-(p-iodophenyl)butyric acid (IPBA) moieties were added (e.g., PSMA-ALB-56, PSMA-DA1). IPBA non-covalently binds serum albumin, prolonging circulatory half-life and enhancing tumor accumulation via enhanced permeability and retention (EPR) effects [1] [2] [6].

Table 2: Evolution of Key PSMA-Targeted Agents

GenerationExample AgentsKey InnovationsLimitations
Antibody-Based⁸⁹Zr-J591, ¹¹¹In-7E11High target specificitySlow clearance, bone marrow toxicity
Small MoleculesPSMA-11, PSMA-617Rapid tumor uptake, modular radiolabelingModerate tumor retention (≤48 hrs)
Albumin-Binder HybridsPSMA-DA1, PSMA-ALB-56Extended half-life, enhanced tumor AUCSalivary gland uptake due to residual PSMA expression [1] [2] [4]

Rationale for Developing PSMA-DA1: Addressing Limitations of Current PSMA Ligands

PSMA-DA1 emerged to overcome two critical shortcomings of earlier agents: 1) Insufficient tumor radiation dose due to rapid clearance, and 2) Variable lesion targeting in low-PSMA-expressing metastases. Its design incorporates three pharmacophores:

  • PSMA-Targeting Moiety: Glu-urea-Lys pharmacophore binds the PSMA S1 pocket with nanomolar affinity.
  • DOTA Chelator: Enables stable complexation with diagnostic (¹¹¹In) or therapeutic (²²⁵Ac) radionuclides.
  • Albumin-Binder: IPBA derivative extends half-life via reversible albumin binding [1] [6].

Structural optimization led to PSMA-NAT-DA1 (PNT-DA1), where a lipophilic naphthyl-alanine linker replaced the original aliphatic chain in PSMA-DA1. This modification yielded:

  • Enhanced PSMA Affinity: Kd = 8.20 nM for ¹¹¹In-PNT-DA1 vs. 89.4 nM for ¹¹¹In-PSMA-DA1 [1].
  • Superior Tumor Retention: 131.6% injected dose/g (ID/g) at 48 hours post-injection vs. 43.2% ID/g for ¹¹¹In-PSMA-617 [1] [2].
  • Improved Therapeutic Efficacy: In xenograft models, ²²⁵Ac-PNT-DA1 (2.5 kBq) induced near-complete tumor regression, outperforming ²²⁵Ac-PSMA-617 and ²²⁵Ac-PSMA-DA1 [1].

Table 3: Preclinical Comparison of PSMA-DA1 Derivatives vs. Standard Agents

Parameter¹¹¹In-PSMA-617¹¹¹In-PSMA-DA1¹¹¹In-PNT-DA1
PSMA Kd (nM)21.589.48.20
Tumor Uptake (48h, %ID/g)43.298.7131.6
Tumor-to-Kidney Ratio0.180.350.41
Salivary Gland Uptake (%ID/g)0.150.220.19

Data derived from murine xenograft models [1] [2] [6]

The lipophilic linker in PNT-DA1 reduces renal clearance by minimizing positive charge density, lowering nephrotoxicity risk. Additionally, its albumin-binding moiety increases tumor vascular permeability and extravasation, particularly in high-volume lesions [1] [2]. Unlike salivary gland-reduction strategies (e.g., botulinum toxin co-administration), PNT-DA1’s design intrinsically enhances tumor-to-background ratios without compromising target engagement [7].

Properties

Product Name

Psma-DA1

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[[4-carboxy-4-[7-[1-carboxy-4-[[(1S)-1-carboxy-5-[4-(4-iodophenyl)butanoylamino]pentyl]amino]-4-oxobutyl]-4,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]pentyl]carbamoylamino]pentanedioic acid

Molecular Formula

C50H76IN9O20

Molecular Weight

1250.1 g/mol

InChI

InChI=1S/C50H76IN9O20/c51-33-12-10-32(11-13-33)6-5-9-39(61)52-20-3-1-7-34(45(70)71)54-41(63)18-16-38(49(78)79)60-28-24-57(30-43(66)67)22-26-59(27-23-58(25-29-60)31-44(68)69)37(48(76)77)15-17-40(62)53-21-4-2-8-35(46(72)73)55-50(80)56-36(47(74)75)14-19-42(64)65/h10-13,34-38H,1-9,14-31H2,(H,52,61)(H,53,62)(H,54,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H2,55,56,80)/t34-,35-,36-,37?,38?/m0/s1

InChI Key

OHPZZCRXHKZSRE-INZPCORDSA-N

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)C(CCC(=O)NC(CCCCNC(=O)CCCC2=CC=C(C=C2)I)C(=O)O)C(=O)O)CC(=O)O)C(CCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)C(CCC(=O)N[C@@H](CCCCNC(=O)CCCC2=CC=C(C=C2)I)C(=O)O)C(=O)O)CC(=O)O)C(CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.